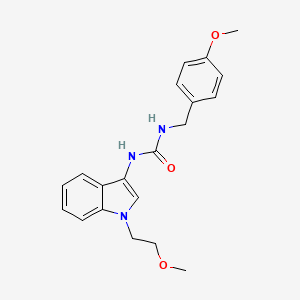![molecular formula C26H17N3OS2 B2982888 (Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 441291-01-6](/img/structure/B2982888.png)
(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C26H17N3OS2 and its molecular weight is 451.56. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photocatalytic and Electrochemical Applications
A study involving quinoline–imidazole–monoamide ligands, closely related to the chemical structure , highlights their integration into octamolybdate complexes. These complexes exhibit significant photocatalytic properties, enabling the degradation of organic dyes like gentian purple and methylene blue. Moreover, they show promising electrocatalytic activities, including the reduction of inorganic substances such as bromate, nitrite, and hydrogen peroxide, and the oxidation of ascorbic acid. This research points to potential applications in environmental remediation and electrochemical sensors (Li et al., 2020).
Antitubercular Activity
Another study focuses on the synthesis of quinazolin-4-ones linked with 1,3-thiazole hybrids, demonstrating significant antibacterial activity against Mycobacterium tuberculosis. The compounds were synthesized by reacting N-Methyl Anthranilic acid with thiophene-2-carboxylic acid, leading to a series of derivatives. These compounds were tested for their antibacterial efficacy, with some showing better activity than the reference drug Isoniazide, indicating their potential as antitubercular agents (Nagaladinne et al., 2020).
Chemosenor Applications
Research into quinoline derivatives for chemosensor applications has led to the development of a compound capable of selectively sensing Cu(II) and Zn(II) ions in aqueous media. This highlights the potential for using such compounds in environmental monitoring and the detection of metal ions (Liao et al., 2016).
Cytotoxic Activity
A study on carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a similar structural motif with the compound , demonstrates potent cytotoxic activity against various cancer cell lines. This suggests the potential application of such compounds in cancer research and therapy (Deady et al., 2003).
Mécanisme D'action
Target of Action
Benzothiazole derivatives, a class of compounds to which this molecule belongs, have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of the aforementioned enzymes . This inhibition disrupts the normal functioning of the bacteria, leading to their death.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the enzymes it inhibits. For instance, the inhibition of DNA gyrase prevents the supercoiling of bacterial DNA, disrupting DNA replication and transcription . Similarly, the inhibition of MurB disrupts the synthesis of peptidoglycan, a key component of the bacterial cell wall .
Result of Action
The result of the compound’s action is the disruption of essential biochemical pathways in bacteria, leading to their death . This makes benzothiazole derivatives potent antibacterial agents.
Propriétés
IUPAC Name |
N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N3OS2/c1-29-22-13-12-16-7-2-3-8-17(16)24(22)32-26(29)28-25(30)19-15-21(23-11-6-14-31-23)27-20-10-5-4-9-18(19)20/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABBSXTZXMJHBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide](/img/structure/B2982808.png)
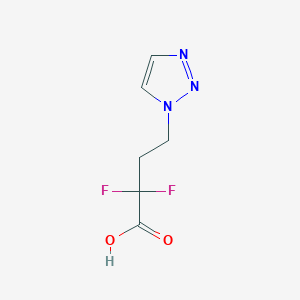
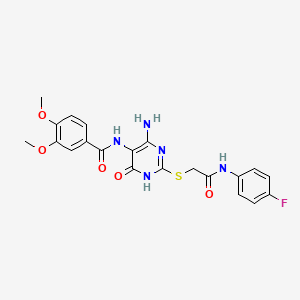

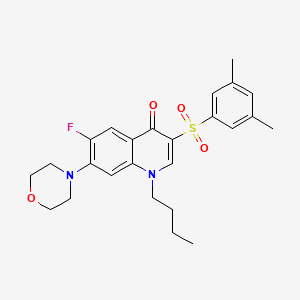
![2-{8-[(butan-2-yl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B2982814.png)
![2-amino-1-(4-fluoro-3-nitrophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2982815.png)
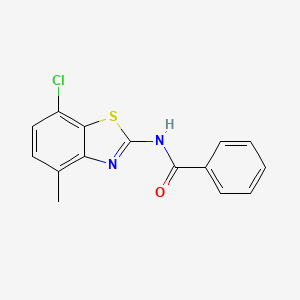

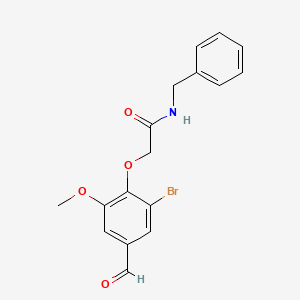
![2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2982820.png)

